molecular formula C8H15N B14918330 4-Methylnorbornan-1-amine

4-Methylnorbornan-1-amine

Cat. No.: B14918330
M. Wt: 125.21 g/mol
InChI Key: JNXVFDZSPQKSGF-UHFFFAOYSA-N
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Description

4-Methylnorbornan-1-amine is an organic compound with the molecular formula C8H15N. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by a norbornane skeleton with a methyl group and an amine group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylnorbornan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 4-methylnorbornanone. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or a primary amine.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-methylnorbornanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylnorbornan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso, nitro, or imine derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated amine derivatives.

Scientific Research Applications

4-Methylnorbornan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of amine metabolism and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-Methylnorbornan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. In enzymatic reactions, the compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in amine metabolism.

Comparison with Similar Compounds

    Norbornan-1-amine: Lacks the methyl group, resulting in different chemical properties and reactivity.

    4-Methylcyclohexanamine: Similar structure but with a cyclohexane ring instead of a norbornane skeleton.

Uniqueness: 4-Methylnorbornan-1-amine is unique due to its norbornane skeleton, which imparts rigidity and specific stereochemical properties. This structural feature distinguishes it from other amines and influences its reactivity and applications.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

4-methylbicyclo[2.2.1]heptan-1-amine

InChI

InChI=1S/C8H15N/c1-7-2-4-8(9,6-7)5-3-7/h2-6,9H2,1H3

InChI Key

JNXVFDZSPQKSGF-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1)(CC2)N

Origin of Product

United States

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